1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol is an organic compound that belongs to the class of alcohols and amines It features a bromophenyl group attached to an ethylamine moiety, which is further connected to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylacetone and 2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is typically heated to promote the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain biochemical pathways to exert its therapeutic effects.
Comparison with Similar Compounds
1-{[1-(4-Bromophenyl)ethyl]amino}propan-2-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol and 1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol share similar structures but differ in the halogen substituent.
Uniqueness: The presence of the bromine atom in this compound imparts distinct chemical properties, such as reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C11H16BrNO |
---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H16BrNO/c1-8(14)7-13-9(2)10-3-5-11(12)6-4-10/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI Key |
VMHWEWUCGQUEFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.